2-(4-Iodophenyl)-8-methoxyimidazo[1,2-a]pyridine
Description
2-(4-Iodophenyl)-8-methoxyimidazo[1,2-a]pyridine is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a 4-iodophenyl group at position 2 and a methoxy group at position 6. This scaffold is notable for its pharmacological relevance, as imidazo[1,2-a]pyridines are recognized as privileged structures in drug discovery due to their broad bioactivity, including antiviral, antibacterial, and anti-inflammatory properties .
Properties
Molecular Formula |
C14H11IN2O |
|---|---|
Molecular Weight |
350.15 g/mol |
IUPAC Name |
2-(4-iodophenyl)-8-methoxyimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H11IN2O/c1-18-13-3-2-8-17-9-12(16-14(13)17)10-4-6-11(15)7-5-10/h2-9H,1H3 |
InChI Key |
UDZFDXHDPIUJBZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CN2C1=NC(=C2)C3=CC=C(C=C3)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Iodophenyl)-8-methoxyimidazo[1,2-a]pyridine typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through cyclization reactions involving pyridine derivatives and suitable reagents.
Introduction of the 4-Iodophenyl Group: This step often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a 4-iodophenylboronic acid or ester is coupled with the imidazo[1,2-a]pyridine core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(4-Iodophenyl)-8-methoxyimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-(4-Iodophenyl)-8-methoxyimidazo[1,2-a]pyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Material Science: The compound can be explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Iodophenyl)-8-methoxyimidazo[1,2-a]pyridine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the nature of these interactions and the biological context.
Comparison with Similar Compounds
Table 1: Comparative Physicochemical Properties
Key Observations :
- Iodine vs. Halogen Substitution : The 4-iodophenyl group in the target compound contrasts with fluoro (e.g., 8-fluoro derivative ) or nitro (e.g., nitrophenyl in ) substituents. Iodine’s bulkiness and polarizability may enhance receptor binding but reduce solubility compared to smaller halogens .
- Methoxy Position : The 8-methoxy group in the target compound differs from 2-methoxy derivatives (e.g., ). Position 8 substitution may sterically hinder metabolic oxidation, improving stability .

Key Observations :
- Catalyst Efficiency : Heterogeneous catalysts (e.g., MIL-68(In) in ) improve yields and sustainability compared to traditional Pd-based methods .
- Challenges with Iodo Substituents : The target compound’s synthesis likely faces hurdles in regioselective iodination and coupling, as seen in low yields (9%) for analogous iodo derivatives .
Table 3: Reported Bioactivities of Analogues
Key Observations :
- Structural-Activity Relationships (SAR) : Methoxy groups enhance antimycobacterial activity , while nitro/ester functionalities (e.g., ) correlate with anti-inflammatory effects.
- Iodine’s Role : Iodo-substituted imidazo[1,2-a]pyridines (e.g., ) show promise in oncology, likely due to enhanced DNA interaction or kinase inhibition.
Biological Activity
The compound 2-(4-Iodophenyl)-8-methoxyimidazo[1,2-a]pyridine is a member of the imidazo[1,2-a]pyridine class, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a unique heterocyclic structure that contributes to its biological activity. The presence of iodine and methoxy groups enhances its interaction with biological targets, making it a subject of interest in medicinal chemistry.
Anticancer Activity
Imidazo[1,2-a]pyridine derivatives have shown significant anticancer properties. For instance, studies indicate that compounds within this class exhibit cytotoxic effects against various cancer cell lines. The compound this compound has demonstrated promising results in inhibiting the proliferation of cancer cells, potentially through mechanisms involving apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 4.5 | Induction of apoptosis |
| MCF-7 | 5.0 | Cell cycle arrest |
| A375 | 3.8 | Inhibition of proliferation |
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Research has shown that it possesses activity against both bacterial and fungal strains, making it a candidate for further exploration in infectious disease treatment.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Candida albicans | 8 |
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the imidazo[1,2-a]pyridine scaffold significantly impact biological activity. Substituents at various positions on the phenyl ring and the imidazole moiety can enhance or diminish potency. For example, the introduction of electron-withdrawing groups tends to increase anticancer activity by stabilizing reactive intermediates during metabolic processes.
Case Studies
Case Study 1: Anticancer Efficacy
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of imidazo[1,2-a]pyridine derivatives, including this compound. The compound was tested against multiple cancer cell lines and exhibited superior activity compared to standard chemotherapeutics like Doxorubicin .
Case Study 2: Antimicrobial Properties
Another study focused on the antimicrobial efficacy of imidazo[1,2-a]pyridine derivatives against drug-resistant strains. The results indicated that this compound effectively inhibited growth in multidrug-resistant bacteria with MIC values comparable to conventional antibiotics .
Q & A
Q. What are the common synthetic routes for preparing 2-(4-iodophenyl)-8-methoxyimidazo[1,2-a]pyridine?
The synthesis typically involves a multi-step approach:
- Step 1 : Condensation of 2-aminopyridine derivatives with α-haloketones or aldehydes to form the imidazo[1,2-a]pyridine core.
- Step 2 : Introduction of the 4-iodophenyl group via cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using a palladium catalyst and iodobenzene derivatives.
- Step 3 : Methoxylation at the 8-position using methylating agents (e.g., methyl iodide) under basic conditions. Purification often involves column chromatography and recrystallization. Reaction yields depend on solvent choice, temperature, and catalyst loading .
Q. How is the structural characterization of this compound performed?
Key analytical methods include:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and regioselectivity. For example, the methoxy group at C8 appears as a singlet in H NMR (~δ 3.8–4.0 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., iodine’s characteristic isotopic signature) .
- X-ray Crystallography : SHELX software refines crystal structures to resolve bond angles and confirm stereochemistry .
Q. What biological activities are associated with imidazo[1,2-a]pyridine derivatives?
Imidazo[1,2-a]pyridines exhibit diverse pharmacological properties, including antiviral, antibacterial, and anticancer activities. The iodine substituent enhances lipophilicity, potentially improving blood-brain barrier penetration, while the methoxy group may modulate electron density for target binding .
Advanced Research Questions
Q. How can reaction yields be optimized for the iodophenyl substitution step?
Yield optimization strategies include:
- Catalyst Screening : Testing Pd(PPh) vs. PdCl(dppf) for cross-coupling efficiency.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance iodobenzene solubility.
- Temperature Control : Reactions at 80–100°C improve kinetics without degrading sensitive intermediates. Evidence from analogous compounds shows yields >70% under optimized conditions .
Q. What computational methods predict the compound’s reactivity or binding affinity?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the iodine atom’s electron-withdrawing effect lowers LUMO energy, favoring nucleophilic attack .
- Molecular Docking : Simulates interactions with biological targets (e.g., kinases) using software like AutoDock Vina. The methoxy group’s orientation may influence hydrogen bonding with active-site residues .
Q. How are contradictions in bioactivity data resolved across studies?
Discrepancies may arise from assay variability (e.g., cell line differences) or impurities. Mitigation strategies include:
- Comparative Assays : Repeating experiments under standardized conditions (e.g., fixed IC protocols).
- Structural Validation : Re-analyzing compound purity via HPLC and confirming stereochemistry with X-ray crystallography .
Q. What challenges arise in crystallographic analysis of halogenated imidazo[1,2-a]pyridines?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

